molecular formula C9H7NO2S B1217257 1,2-Benzisothiazole-3-acetic acid CAS No. 29266-68-0

1,2-Benzisothiazole-3-acetic acid

Cat. No.: B1217257
CAS No.: 29266-68-0
M. Wt: 193.22 g/mol
InChI Key: HWLOCGLMEHUBAQ-UHFFFAOYSA-N
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Description

1,2-Benzisothiazole-3-acetic acid is a heterocyclic compound that belongs to the class of benzisothiazoles. This compound is characterized by a benzene ring fused to an isothiazole ring, with an acetic acid group attached at the third position.

Mechanism of Action

Target of Action

1,2-Benzisothiazole-3-acetic acid, also known as BOA, is a synthetic auxin . It has been found to interact with various targets, including 5-HT2A and D2 receptors . These receptors play a crucial role in neurotransmission, affecting mood and behavior .

Mode of Action

BOA interacts with its targets, leading to a series of biochemical reactions. For instance, it has been shown to induce shoot regeneration from leaf explants of apple . The compound’s interaction with its targets results in changes at the cellular level, affecting growth and development .

Biochemical Pathways

BOA affects various biochemical pathways. For instance, it has been implicated in the chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase pathways . These pathways are involved in the biosynthesis of various compounds, including salicylic acid .

Pharmacokinetics

It has been noted that fluorine functionalization can significantly affect drug capacity, clearance, distribution, and metabolism .

Result of Action

The action of BOA results in various molecular and cellular effects. For instance, it has been shown to have promising anti-glycation, anticancer, antibacterial, and anti-inflammatory activities . Moreover, it has been found to have antibiotic activity against multi-drug resistant Acinetobacter baumannii .

Action Environment

The action, efficacy, and stability of BOA can be influenced by various environmental factors. For instance, supplementation of 4-hydroxybenzoate in minimal media was able to reverse 1,2-benzisoxazole’s antibacterial effects in A. baumannii . This suggests that the presence of certain compounds in the environment can affect the action of BOA.

Biochemical Analysis

Biochemical Properties

1,2-Benzisothiazole-3-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with auxin receptors in plants, influencing growth and development . The nature of these interactions often involves binding to specific active sites on the enzymes, leading to either inhibition or activation of the enzyme’s function.

Cellular Effects

The effects of this compound on cellular processes are profound. In plant cells, it has been observed to promote adventitious shoot regeneration and in vitro rooting This compound influences cell signaling pathways, particularly those related to auxin signaling, which in turn affects gene expression and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been shown to inhibit certain auxin receptors, thereby modulating plant growth and development . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Over time, this compound may degrade, leading to changes in its biochemical activity. Studies have shown that its effects on cellular function can vary depending on the duration of exposure, with long-term exposure potentially leading to altered cellular responses .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For instance, studies have indicated that high doses of similar compounds can cause skin irritation and other toxic effects . Therefore, determining the optimal dosage is critical for its safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway involves its conversion to more water-soluble metabolites, which are then excreted from the body . This process ensures that the compound does not accumulate to toxic levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these mechanisms is essential for predicting its biological effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to modulate enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Benzisothiazole-3-acetic acid can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-coumarin with hydroxylamine in the presence of a base. This reaction leads to the formation of the benzisothiazole ring system . Another method includes the sulfonation of 1,2-benzisoxazole-3-acetic acid using chlorosulfonic acid in a solvent mixture comprising methylene chloride and sodium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzisothiazole-3-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzisothiazole-3-acetic acid derivatives with different oxidation states, while substitution reactions can produce halogenated or alkylated derivatives .

Comparison with Similar Compounds

1,2-Benzisothiazole-3-acetic acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific combination of a benzisothiazole ring and an acetic acid group, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use .

Properties

IUPAC Name

2-(1,2-benzothiazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c11-9(12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLOCGLMEHUBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183519
Record name 1,2-Benzisothiazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29266-68-0
Record name 1,2-Benzisothiazole-3-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029266680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,2-benzothiazol-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of finding 1,2-benzisothiazole-3-acetic acid in Plantago major leaf extracts?

A: The identification of this compound in Plantago major leaf extracts is noteworthy as this plant has a long history of use in traditional medicine. [] While the specific biological activity of this compound within the plant remains unclear, its presence contributes to the overall chemical profile of Plantago major. Further research is needed to understand its potential role in the plant's purported therapeutic effects.

Q2: Does the presence of this compound contribute to the antibacterial activity of Plantago major leaf extracts?

A: The research primarily focuses on the overall antibacterial activity of different Plantago major leaf extracts rather than attributing it to specific compounds. [] While the study identified this compound as a major component, it doesn't directly investigate its individual antibacterial properties. Further research is needed to determine if this compound contributes to the observed antibacterial activity and, if so, through what mechanisms.

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